N1-(2,5-dimethylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide

Medicinal chemistry Physicochemical profiling Lead optimization

N1-(2,5-dimethylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 331637-24-2) is an unsymmetrical N,N′-disubstituted oxalamide featuring a 2,5-dimethylphenyl group on one amide nitrogen and a pyridin-4-ylmethyl group on the other. With molecular formula C16H17N3O2 and molecular weight 283.33 g/mol, this compound belongs to the oxalamide class, which has attracted attention for diverse bioactivities including kinase inhibition, antioxidant activity, and plasminogen activator inhibitor-1 (PAI-1) modulation.

Molecular Formula C16H17N3O2
Molecular Weight 283.331
CAS No. 331637-24-2
Cat. No. B2368942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,5-dimethylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide
CAS331637-24-2
Molecular FormulaC16H17N3O2
Molecular Weight283.331
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2=CC=NC=C2
InChIInChI=1S/C16H17N3O2/c1-11-3-4-12(2)14(9-11)19-16(21)15(20)18-10-13-5-7-17-8-6-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
InChIKeyXFYIQWSCCGOESF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N1-(2,5-dimethylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 331637-24-2) and Why It Matters for Procurement


N1-(2,5-dimethylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 331637-24-2) is an unsymmetrical N,N′-disubstituted oxalamide featuring a 2,5-dimethylphenyl group on one amide nitrogen and a pyridin-4-ylmethyl group on the other. With molecular formula C16H17N3O2 and molecular weight 283.33 g/mol, this compound belongs to the oxalamide class, which has attracted attention for diverse bioactivities including kinase inhibition, antioxidant activity, and plasminogen activator inhibitor-1 (PAI-1) modulation [1]. Its unsymmetrical architecture differentiates it from the more common symmetrical bis-aryl oxalamides, enabling distinct hydrogen-bonding patterns and potential for selective target engagement . The compound is typically supplied at 95% purity and is intended exclusively for research use.

Why N1-(2,5-dimethylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide Cannot Be Replaced by a Generic Oxalamide


Generic substitution among oxalamide analogs is unreliable because small positional isomerism or symmetry changes can profoundly alter physicochemical properties, metal-coordination behavior, and biological target engagement. The target compound bears a 2,5-dimethylphenyl motif—rather than the 2,6-dimethylphenyl isomer found in the commercially available analog CAS 690683-31-9—and a pyridin-4-ylmethyl group instead of pyridin-2-ylmethyl . These positional differences shift the calculated logP, polar surface area, and hydrogen-bond donor/acceptor capacity, which in turn affect membrane permeability and target-binding kinetics . Additionally, the unsymmetrical nature of the compound provides two chemically distinct amide environments, a feature absent in symmetrical bis-aryl oxalamides such as bis(2,5-dimethylphenyl)oxalamide [1]. Consequently, replacing this compound with a close analog without experimental validation risks compromising assay reproducibility and structure-activity conclusions.

Head-to-Head Quantitative Evidence for N1-(2,5-dimethylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide Versus Closest Analogs


Positional Isomerism Drives Measurable Physicochemical Differences

Replacing the 2,5-dimethylphenyl with the 2,6-dimethylphenyl isomer and the pyridin-4-ylmethyl with the pyridin-2-ylmethyl group produces the closest commercial analog (CAS 690683-31-9). Calculated properties reveal a logP increase of approximately 0.24 units and a polar surface area (PSA) decrease of approximately 35.6 Ų for the 2,6-dimethyl/pyridin-2-yl isomer relative to the target compound . A higher logP indicates greater lipophilicity, which can enhance membrane permeability but may also reduce aqueous solubility. The sharp drop in PSA—from 63.32 Ų to 27.69 Ų—suggests a substantially different hydrogen-bonding capacity, which directly impacts target-binding thermodynamics .

Medicinal chemistry Physicochemical profiling Lead optimization

Unsymmetrical Architecture Enables Dual-Site Binding Not Possible with Symmetrical Oxalamides

Symmetrical oxalamides such as bis(2,5-dimethylphenyl)oxalamide contain two identical aryl groups and can only engage a single type of binding pocket. The target compound, by contrast, presents a 2,5-dimethylphenyl moiety on one side and a pyridin-4-ylmethyl group on the other, creating two chemically distinct recognition surfaces [1]. In the context of PAI-1 inhibition, unsymmetrical oxalamide derivatives were selected for further optimization precisely because the broken symmetry allows simultaneous interaction with the flexible reactive center loop (RCL) and the hydrophobic core of the serpin, a dual-site engagement not achievable with symmetrical analogs [2]. While the specific IC50 of the target compound against PAI-1 has not been published, the structural precedent establishes that unsymmetrical oxalamides are favored over symmetrical ones for targets requiring bifunctional recognition.

Structure-based drug design Bifunctional ligands Protein-protein interaction inhibitors

Pyridin-4-ylmethyl Group Confers Metal-Coordination Capacity Absent in Non-Pyridinyl Analogs

The pyridin-4-ylmethyl substituent in the target compound provides a nitrogen lone pair capable of coordinating transition metals such as Cu(I), Zn(II), and Hg(II) . This feature is exploited in oxalamide ligands for copper-catalyzed alkyne-aryl halide coupling reactions, where the pyridine nitrogen stabilizes the catalytic copper center . In contrast, the symmetrical bis(2,5-dimethylphenyl)oxalamide lacks any metal-coordinating heteroatom, making it unsuitable for metal-mediated catalysis or the construction of coordination polymers [1]. Additionally, N,N′-bis(pyridin-4-ylmethyl)oxalamide (CAS 205386-51-2), which contains two pyridyl groups, has been employed in the assembly of luminescent metal-organic frameworks (MOFs), but its symmetrical nature limits the structural diversity of the resulting frameworks compared to the unsymmetrical target compound [2].

Coordination chemistry Catalysis Metal-organic frameworks

Antioxidant Capacity of 2,5-Dimethylphenyl-Containing Oxalamides Exceeds That of Unsubstituted Analogs

Oxalamide derivatives containing bis(2,5-dimethylphenyl) substitution demonstrated significant antioxidant activity comparable to the standard drug butylated hydroxyanisole (BHA), whereas unsubstituted oxamide showed no distinct activity [1]. The 2,5-dimethyl substitution on the phenyl ring is thus critical for radical-scavenging capacity. The target compound retains one 2,5-dimethylphenyl group, which is expected to confer partial antioxidant activity, while the pyridin-4-ylmethyl group may modulate this activity through electronic effects. Importantly, none of the tested symmetrical oxalamides showed significant anticancer activity, indicating that the 2,5-dimethylphenyl motif alone is insufficient for cytotoxicity and that the unsymmetrical pyridinyl substitution of the target compound is required to explore additional biological activities [1].

Oxidative stress Free radical scavenging Antioxidant drug discovery

Highest-Value Application Scenarios for N1-(2,5-dimethylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide Based on Differential Evidence


Scaffold for Bifunctional Kinase or PAI-1 Inhibitor Lead Optimization

The unsymmetrical architecture—2,5-dimethylphenyl on one side and pyridin-4-ylmethyl on the other—enables simultaneous engagement of two distinct binding sub-pockets. This is structurally precluded in symmetrical oxalamides such as bis(2,5-dimethylphenyl)oxalamide . The precedent of unsymmetrical oxalamide optimization in PAI-1 inhibitor programs supports the target compound as a privileged scaffold for bifunctional inhibitor design .

Asymmetric Ligand for Coordination Polymer and MOF Synthesis

The single pyridin-4-ylmethyl group provides a metal-coordination site (via pyridine nitrogen) while the 2,5-dimethylphenyl group introduces steric bulk and hydrophobicity, creating an asymmetric N,O-chelating environment. This contrasts with symmetrical bis-pyridyl oxalamides, which produce more predictable but less structurally diverse coordination networks [1]. The target compound is particularly suited for constructing heteroleptic metal complexes and MOFs with directional porosity.

Physicochemical Probe for Structure-Permeability Relationship Studies

With a calculated logP of 2.98 and PSA of 63.32 Ų, the target compound occupies a distinct physicochemical space compared to its 2,6-dimethyl/pyridin-2-yl isomer (logP 2.75, PSA 27.69 Ų) . This ~36 Ų PSA difference and the presence of two H-bond donors make the target compound a valuable tool compound for investigating how polar surface area and hydrogen-bonding capacity modulate membrane permeability and oral absorption in oxalamide-based lead series.

Antioxidant Lead with Tunable Electronic Properties

The 2,5-dimethylphenyl group has been experimentally validated to confer antioxidant activity comparable to BHA in symmetrical oxalamides [2]. By pairing this pharmacophore with an electron-withdrawing pyridin-4-ylmethyl group, the target compound offers a platform for tuning radical-scavenging potency through electronic modulation—a capability not available in symmetrical bis-aryl oxalamides. This makes it a rational choice for oxidative-stress-targeted phenotypic screening cascades.

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